2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C20H25NO5S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H25NO5S/c1-2-3-11-26-19-9-5-4-8-18(19)20(22)21(14-17-7-6-12-25-17)16-10-13-27(23,24)15-16/h4-9,12,16H,2-3,10-11,13-15H2,1H3 |
InChI Key |
OLYZPGNGZIWPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights:
Impact of Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs like enhances solubility and oxidative stability compared to non-sulfonated heterocycles. This feature is absent in JXC010 , which relies on a methoxyquinoline group for polarity.
However, dual furan groups in may increase steric hindrance, reducing bioavailability.
Substituent Effects on Lipophilicity: The butoxy group in the target compound increases logP (predicted ~3.5) compared to methoxy (JXC010, logP ~2.8) or chloro (, logP ~3.1) substituents.
Synthetic Complexity : The target compound requires multi-step synthesis involving amide coupling and sulfone oxidation. In contrast, analogs like and are synthesized via simpler routes (e.g., direct amidation), yielding higher purity (e.g., 70–90% yields in vs. 60–83% in ).
Preparation Methods
Alkylation of Salicylic Acid
Salicylic acid undergoes alkylation with butyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone under reflux for 12 hours, achieving regioselective substitution at the 2-position.
Reaction Conditions
- Substrate : Salicylic acid (10.0 g, 72.4 mmol)
- Alkylating Agent : Butyl bromide (9.8 mL, 86.9 mmol)
- Base : K₂CO₃ (15.0 g, 108.6 mmol)
- Solvent : Acetone (150 mL)
- Temperature : 60°C
- Yield : 85% (12.1 g)
Post-reaction, the mixture is filtered, concentrated, and acidified with HCl to precipitate 2-butoxybenzoic acid. The product is recrystallized from ethanol/water (1:1), yielding white crystals (m.p. 98–100°C).
Preparation of Tetrahydrothiophene-1,1-Dioxide-3-Amine
The tetrahydrothiophene sulfone moiety is synthesized through oxidation and subsequent amination.
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0°C for 1 hour, followed by stirring at room temperature for 20 hours.
Reaction Conditions
- Substrate : Tetrahydrothiophene (5.0 g, 56.8 mmol)
- Oxidizing Agent : MCPBA (19.6 g, 113.6 mmol)
- Solvent : DCM (100 mL)
- Yield : 92% (6.7 g)
Amination via Oxime Reduction
Tetrahydrothiophene-3-one is converted to its oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine. The oxime is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield tetrahydrothiophene-3-amine.
Reaction Conditions
- Substrate : Tetrahydrothiophene-3-one (4.0 g, 39.2 mmol)
- Reducing Agent : LiAlH₄ (1.5 g, 39.2 mmol)
- Solvent : THF (50 mL)
- Yield : 78% (3.1 g)
Alkylation to Form N-(Furan-2-ylmethyl) Derivative
The amine undergoes alkylation with furfuryl bromide to introduce the furan-2-ylmethyl group.
Reductive Amination
A mixture of tetrahydrothiophene-1,1-dioxide-3-amine (2.5 g, 18.5 mmol) and furfural (1.8 mL, 22.2 mmol) in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH 5 (adjusted with acetic acid).
Reaction Conditions
- Catalyst : NaBH₃CN (2.3 g, 37.0 mmol)
- Solvent : Methanol (30 mL)
- Temperature : Room temperature
- Yield : 68% (2.3 g)
Coupling Reaction to Form the Target Benzamide
The final step involves coupling 2-butoxybenzoyl chloride with the alkylated amine.
Acid Chloride Formation
2-Butoxybenzoic acid (3.0 g, 15.4 mmol) is treated with thionyl chloride (SOCl₂, 5.0 mL) under reflux for 2 hours to form 2-butoxybenzoyl chloride.
Amide Coupling
The acid chloride is reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine (2.7 g, 12.3 mmol) in DCM with triethylamine (Et₃N, 3.4 mL) as a base.
Reaction Conditions
- Solvent : DCM (50 mL)
- Temperature : 0°C → Room temperature
- Yield : 74% (3.8 g)
Optimization and Yields
Critical parameters influencing yields include temperature control during oxidation and stoichiometric precision in reductive amination.
Table 1: Comparative Yields Under Varied Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxidation | MCPBA | DCM | 0°C → RT | 92 |
| Reductive Amination | NaBH₃CN | Methanol | RT | 68 |
| Amide Coupling | Et₃N | DCM | RT | 74 |
Analytical Characterization
The final product is characterized by NMR and mass spectrometry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
